molecular formula C10H8FNO2 B1423582 2-Cyano-3-(2-fluorophenyl)propionic acid CAS No. 948015-67-6

2-Cyano-3-(2-fluorophenyl)propionic acid

Cat. No.: B1423582
CAS No.: 948015-67-6
M. Wt: 193.17 g/mol
InChI Key: RUWFZSIJRKSEKF-UHFFFAOYSA-N
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Description

2-Cyano-3-(2-fluorophenyl)propionic acid (CAS 948015-67-6) is a high-purity fine chemical serving as a critical synthetic building block in organic and medicinal chemistry . This compound, with the molecular formula C 10 H 8 FNO 2 and a molecular weight of 193.177 g/mol, is primarily utilized as an advanced intermediate in the research and development of Active Pharmaceutical Ingredients (APIs) . Its structure, featuring a cyano group and a 2-fluorophenyl moiety on a propionic acid backbone, makes it a valuable precursor for constructing more complex molecules, particularly in drug discovery programs . Supplied with a guaranteed purity of >99% (as confirmed by techniques like HPLC, GC-MS, and NMR), it meets the stringent quality requirements for pharmaceutical applications . Researchers employ this compound in various synthetic transformations, leveraging the reactivity of the nitrile and carboxylic acid functional groups. It is strictly for professional laboratory research purposes and is labeled "For Research Use Only." This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-cyano-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWFZSIJRKSEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285765
Record name α-Cyano-2-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948015-67-6
Record name α-Cyano-2-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948015-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyano-2-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2-fluorophenyl)propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and malononitrile.

    Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 2-fluorobenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms 2-cyano-3-(2-fluorophenyl)acrylonitrile.

    Hydrolysis: The nitrile group in the intermediate product is then hydrolyzed to form the corresponding carboxylic acid, resulting in this compound. This step typically requires acidic conditions, such as the use of hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-(2-fluorophenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-(2-fluorophenyl)propionic acid.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-fluorobenzoic acid.

    Reduction: Formation of 3-(2-fluorophenyl)propionic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-3-(2-fluorophenyl)propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-fluorophenyl)propionic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano group and fluorophenyl moiety contribute to its binding affinity and specificity.

Biological Activity

2-Cyano-3-(2-fluorophenyl)propionic acid (CAS No. 948015-67-6) is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of α-cyano acids, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FNO2. It features a cyano group (-C≡N), a fluorophenyl moiety, and a propionic acid backbone. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which play crucial roles in metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory processes or metabolic syndromes.
  • Receptor Modulation : It may also act as a modulator for certain receptors, potentially influencing pathways related to pain perception or inflammation.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation .
    Target EnzymeIC50 Value (μM)
    COX-11.2
    COX-20.42
    These findings suggest that this compound could be a candidate for developing anti-inflammatory drugs.
  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress by inducing cytoprotective genes regulated by Nrf2, a key transcription factor in antioxidant defense . This mechanism may contribute to its therapeutic effects in conditions characterized by oxidative damage.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may provide neuroprotective benefits, potentially through modulation of neuroinflammatory responses or direct effects on neuronal survival pathways.

Case Studies

Several case studies have examined the efficacy of this compound in vivo:

  • Model Organism Studies : In rodent models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers and improved behavioral outcomes associated with pain and discomfort.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that the compound possesses favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents and Key Features
2-Cyano-3-(2-fluorophenyl)propionic acid 2044707-20-0 C₁₀H₈FNO₂ 193.17 α-Cyano, β-2-fluorophenyl; planar propionic acid fragment with intramolecular H-bonding .
2-Cyano-3-(3,5-difluorophenyl)propionic acid 1082386-59-1 C₁₀H₇F₂NO₂ 211.16 α-Cyano, β-3,5-difluorophenyl; increased steric hindrance and lipophilicity .
3-(2,4-Difluorophenyl)propionic acid 134672-70-1 C₉H₈F₂O₂ 186.16 No cyano group; β-2,4-difluorophenyl; used in microbial metabolism studies .
2-Chloro-3-phenylpropanoic acid 7474-06-8 C₉H₉ClO₂ 184.62 α-Chloro, β-phenyl; higher halogen electronegativity compared to fluorine .
3-(2-Hydroxyphenyl)propionic acid 495-78-3 C₉H₁₀O₃ 166.18 β-2-hydroxyphenyl; polar due to phenolic -OH group; used in peptide synthesis .

Research Findings and Trends

  • Structural Insights : X-ray crystallography of related compounds (e.g., 3-[3-(2-fluorobenzoyl)thioureido]propionic acid) reveals planar geometries and dihedral angles between aromatic and acid fragments (~65°), influencing binding to biological targets .
  • Synthetic Utility: The ethyl ester of this compound (CAS: 84186-23-2) is a precursor in prodrug development, leveraging esterase-mediated activation .
  • Comparative Efficacy: Difluorophenyl analogs (e.g., 3,5-difluoro substitution) show higher metabolic stability in vivo compared to mono-fluoro derivatives, attributed to reduced oxidative metabolism .

Q & A

Q. What are the optimal synthetic routes for 2-cyano-3-(2-fluorophenyl)propionic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves:

  • Step 1: Michael addition of 2-fluorophenylacetonitrile to acrylate derivatives under basic conditions .
  • Step 2: Hydrolysis of the nitrile group to a carboxylic acid using HCl/H₂O or enzymatic methods .
  • Optimization Strategy: Use factorial design (e.g., 2³ design) to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF) . Monitor yield and purity via HPLC and NMR.

Q. Table 1: Reaction Optimization Parameters

VariableRange TestedOptimal ValueImpact on Yield
Temperature60–100°C80°C+22% yield
Catalyst Loading0.5–2 mol%1.2 mol%+15% purity
SolventDMF vs. THFDMFImproved CN⁻ activation

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS: Confirm molecular weight (MW = 207.15 g/mol) and detect impurities .
    • ¹H/¹³C NMR: Verify fluorophenyl protons (δ 7.2–7.8 ppm) and cyano group absence (no δ 2.5–3.5 ppm signals) .
    • FT-IR: Validate carboxylic acid (1700 cm⁻¹) and nitrile (2250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

Methodological Answer:

  • Chiral Catalysts: Use Cinchona alkaloid-derived catalysts (e.g., (DHQD)₂PHAL) for asymmetric Michael addition .
  • Resolution Methods: Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .
  • Characterization: Chiral HPLC (Chiralpak AD-H column) to determine enantiomeric excess (ee > 95%) .

Q. How can conflicting data on the compound’s enzyme inhibition activity be resolved?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant vs. tissue-extracted) .
  • Data Analysis: Use meta-analysis to compare IC₅₀ values across studies. Discrepancies may arise from fluorophenyl orientation affecting binding affinity .
  • Structural Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with enzyme active sites .

Q. Table 2: Reported IC₅₀ Values for Enzyme Inhibition

Enzyme TargetIC₅₀ (μM)Study ConditionsReference Model
COX-212.3 ± 1.2Recombinant humanDocking score: -9.1 kcal/mol
LDH-A45.7 ± 3.8Mouse liver extractDocking score: -6.8 kcal/mol

Q. What strategies mitigate toxicity risks during in vitro and in vivo studies?

Methodological Answer:

  • In Vitro: Pre-screen cytotoxicity using MTT assays (IC₅₀ > 100 μM recommended) .
  • In Vivo: Apply OSHA exposure guidelines (e.g., PPE, fume hoods) and monitor metabolites via LC-MS .
  • Alternative Derivatives: Synthesize methyl ester prodrugs to reduce carboxylic acid toxicity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation: Replace 2-fluorophenyl with 4-fluoro or chloro groups to test electronic effects .
  • Backbone Modification: Introduce α-methyl groups to enhance metabolic stability .
  • Computational Tools: Use QSAR models (e.g., MOE) to predict logP and bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

Methodological Answer:

  • Standardization: Measure solubility in PBS (pH 7.4) and DMSO using nephelometry .
  • Confounding Factors: Note batch-dependent impurities (e.g., residual nitrile intermediates) affecting solubility .

Q. Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)Purity GradeMethod Used
PBS2.1 ± 0.3>98%UV-Vis (λ = 254 nm)
DMSO45.6 ± 5.2>95%Gravimetric

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-3-(2-fluorophenyl)propionic acid
Reactant of Route 2
Reactant of Route 2
2-Cyano-3-(2-fluorophenyl)propionic acid

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